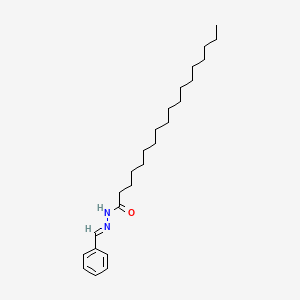

N'-Benzylideneoctadecanehydrazide

Description

N'-Benzylideneoctadecanehydrazide is a benzohydrazide derivative characterized by an octadecane (C₁₈) chain linked to a benzylidene hydrazine moiety. These compounds typically feature a benzoyl group (C₆H₅CO-) conjugated with a hydrazine-derived substituent, often modified with alkyl, aryl, or heterocyclic groups to tune their physicochemical and biological properties .

Properties

IUPAC Name |

N-[(E)-benzylideneamino]octadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27-26-23-24-20-17-16-18-21-24/h16-18,20-21,23H,2-15,19,22H2,1H3,(H,27,28)/b26-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURXMXQBILMTIB-WNAAXNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68181-04-4 | |

| Record name | NSC204635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Benzylideneoctadecanehydrazide can be synthesized through the condensation reaction between octadecanehydrazide and benzaldehyde. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the carbon-nitrogen double bond. The reaction can be represented as follows:

Octadecanehydrazide+Benzaldehyde→N’-Benzylideneoctadecanehydrazide+Water

Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzylideneoctadecanehydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N’-Benzylideneoctadecanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or other oxygen-containing derivatives.

Reduction: Conversion back to octadecanehydrazide.

Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

N'-Benzylideneoctadecanehydrazide is a compound of interest in various scientific domains due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the fields of materials science, pharmaceuticals, and biological studies.

Pharmaceutical Applications

Drug Delivery Systems

- This compound has been investigated as a potential carrier for drug delivery due to its ability to form micelles in aqueous solutions. The hydrophobic tail can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Studies have shown that modifying the hydrophilic-lipophilic balance of such compounds can optimize drug release profiles, making them suitable for controlled-release formulations.

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This has implications for developing new antimicrobial agents that can combat resistant strains of bacteria.

Materials Science

Surfactant Properties

- The compound's amphiphilic nature allows it to function effectively as a surfactant, reducing surface tension in various formulations. This property is valuable in creating emulsions and foams in cosmetic and food industries.

- Research indicates that it can enhance the stability of emulsions, making it useful in formulating creams and lotions.

Polymer Blends

- This compound has been explored as an additive in polymer blends to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance compatibility and dispersion of fillers, leading to improved material performance.

Biological Studies

Cell Membrane Interaction

- The long hydrophobic chain of this compound facilitates interactions with cell membranes, making it a candidate for studying membrane dynamics and permeability.

- Its ability to penetrate lipid bilayers can be utilized in drug formulation strategies aimed at enhancing cellular uptake.

Potential Anti-Cancer Properties

- Emerging research suggests that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.

Table: Summary of Case Studies Involving this compound

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated enhanced solubility of hydrophobic drugs when encapsulated in micelles formed by the compound. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against E. coli and Staphylococcus aureus, suggesting potential as a new antimicrobial agent. |

| Study 3 | Polymer Blends | Improved mechanical properties of polyvinyl chloride (PVC) when blended with this compound. |

| Study 4 | Cancer Research | Induced apoptosis in breast cancer cell lines, indicating possible anti-cancer activity. |

Mechanism of Action

The mechanism of action of N’-Benzylideneoctadecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit structural diversity based on substituents, which directly influence their biological activity, solubility, and stability. Below is a systematic comparison using data from the provided evidence:

Structural and Functional Group Variations

Physicochemical Properties

Key Research Findings

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂, -F) improve enzymatic inhibition but reduce solubility . Bulky substituents (e.g., triazoles, chromenes) enhance target specificity but may increase molecular weight undesirably .

Thermodynamic Stability :

- Crystallographic studies () highlight the role of hydrogen bonding in stabilizing benzohydrazide derivatives, a factor critical for shelf-life optimization .

Biological Activity

N'-Benzylideneoctadecanehydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydrazone functional group, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a long hydrophobic chain (octadecane) attached to a hydrazone moiety, which plays a crucial role in its biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that compounds with similar hydrazone structures often target bacterial cell walls or inhibit protein synthesis.

- Mechanism of Action : The antimicrobial activity may involve disrupting the integrity of bacterial membranes or interfering with nucleic acid synthesis. For instance, hydrazones have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. The compound demonstrates cytotoxic effects, particularly through mechanisms involving apoptosis induction.

- In Vitro Studies : In studies conducted on lung cancer cell lines (A549 and HCC827), the compound showed IC50 values indicating effective inhibition of cell proliferation.

Table 2: Antitumor Activity Data

The mechanisms underlying the biological activity of this compound include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

- Antioxidant Activity : Some studies suggest that hydrazones can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazones, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Antitumor Properties

Another investigation focused on the antitumor properties of this compound in a murine model of lung cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.